molecular formula C19H22F3N5O B2643596 2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097914-37-7

2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Numéro de catalogue: B2643596
Numéro CAS: 2097914-37-7
Poids moléculaire: 393.414
Clé InChI: HWXQLBYTYULDPU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound featuring a trifluoromethyl group attached to a pyrimidine ring, a piperidine ring, and a hexahydrocinnolinone core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring with a trifluoromethyl group can be synthesized via a condensation reaction involving appropriate precursors such as trifluoromethyl ketones and amidines under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Coupling Reactions: The pyrimidine and piperidine rings are coupled using a suitable linker, often through nucleophilic substitution or reductive amination.

    Hexahydrocinnolinone Core Formation: The hexahydrocinnolinone core is synthesized through hydrogenation of cinnoline derivatives under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially reducing the nitrogen atoms to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the pyrimidine ring.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds with similar structural motifs to 2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one exhibit significant anticancer properties. For instance:

  • A study reported that trifluoromethyl pyrimidine derivatives demonstrated anticancer activity against various cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml . This suggests that the structural characteristics of the compound may contribute to its efficacy against tumors.

Kinase Inhibition

The compound's structural features suggest potential as a kinase inhibitor. Similar compounds have shown selectivity for inhibiting specific kinases involved in cancer progression:

  • Inhibitors targeting the PI3K-AKT-mTOR signaling pathway have been associated with reduced tumor growth in preclinical models. Compounds that modulate this pathway can offer therapeutic benefits in oncology by impeding tumor cell proliferation and survival .

Case Study 1: Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed on a series of piperidine derivatives analogous to the compound . The modifications in the trifluoromethyl and piperidine moieties were systematically evaluated for their impact on biological activity:

CompoundActivityComments
Compound AIC50 = 150 nMHigh selectivity for PKB over PKA
Compound BIC50 = 300 nMModerate activity; requires further optimization
Compound CIC50 = 50 nMPotent inhibitor with favorable pharmacokinetic properties

This study highlighted how variations in substituents influenced the potency and selectivity of kinase inhibition .

Case Study 2: In Vivo Efficacy

In vivo studies using xenograft models demonstrated that compounds structurally related to this compound could significantly reduce tumor size without noticeable toxicity:

Treatment GroupTumor Size Reduction (%)Observations
Control0No treatment
Low Dose30Minimal side effects
High Dose75Effective tumor reduction

These findings underscore the therapeutic potential of this class of compounds in cancer treatment .

Mécanisme D'action

The mechanism of action of 2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one would depend on its specific biological target. Generally, compounds with similar structures can act by binding to enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

    2-({1-[6-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-({1-[6-(Trifluoromethyl)benzimidazol-4-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one: Contains a benzimidazole ring instead of a pyrimidine ring.

Uniqueness

The presence of the trifluoromethyl group on the pyrimidine ring is a key feature that distinguishes this compound from its analogs. This group can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique and valuable molecule for various applications.

Activité Biologique

The compound 2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a pyrimidine ring linked to a piperidine moiety and a hexahydrocinnolin structure. Its molecular formula is C17H16F3N5OC_{17}H_{16}F_3N_5O with a molecular weight of 363.34 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group may enhance binding affinity and metabolic stability, which are critical for drug design.

Potential Targets

  • Kinases : Research indicates that similar compounds exhibit inhibition of key kinases involved in cellular signaling pathways.
  • Enzymes : The compound may modulate enzyme activity through competitive or non-competitive inhibition.

In Vitro Studies

In vitro studies have demonstrated significant biological activities for compounds structurally related to this compound. For example:

CompoundTargetIC50 (nM)Reference
Compound APfGSK3250
Compound BPfPK6300
Compound CHuman Kinase Panel>70% inhibition at 1 µM

These results indicate that the compound may possess significant inhibitory effects against critical targets in various biological pathways.

Case Studies

  • Antiparasitic Activity : A study on pyrimidine derivatives showed that compounds with similar structures inhibited Plasmodium falciparum kinases effectively, suggesting potential applications in malaria treatment .
  • Pharmacokinetics : Another investigation assessed the pharmacokinetic properties of related compounds, revealing favorable absorption and distribution characteristics due to the trifluoromethyl substitution .

Propriétés

IUPAC Name

2-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O/c20-19(21,22)16-10-17(24-12-23-16)26-7-5-13(6-8-26)11-27-18(28)9-14-3-1-2-4-15(14)25-27/h9-10,12-13H,1-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXQLBYTYULDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.